molecular formula C21H18N2O B5397355 3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5397355
M. Wt: 314.4 g/mol
InChI Key: SYBUKJBJBDHXGJ-ZHACJKMWSA-N
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Description

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core with a phenylethenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method involves the condensation of o-phenylenediamine with an appropriate diketone, followed by cyclization and subsequent functionalization. For example, the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of a catalyst such as propylphosphonic anhydride (T3P®) can yield the desired benzodiazepine scaffold .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodiazepines .

Scientific Research Applications

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the phenylethenyl substituent, which may confer distinct pharmacological properties compared to other benzodiazepines. Its synthesis and functionalization also offer opportunities for the development of novel derivatives with potentially enhanced therapeutic effects .

Properties

IUPAC Name

9-[(E)-2-phenylethenyl]-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21-13-16(11-10-15-6-2-1-3-7-15)12-20-17(21)14-22-18-8-4-5-9-19(18)23-20/h1-11,14,16,23H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUKJBJBDHXGJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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